molecular formula C8H10FNOS B8107168 1-Fluoro-2-((S-methylsulfonimidoyl)methyl)benzene

1-Fluoro-2-((S-methylsulfonimidoyl)methyl)benzene

Cat. No.: B8107168
M. Wt: 187.24 g/mol
InChI Key: OKFSQHQNVULZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-((S-methylsulfonimidoyl)methyl)benzene is a chemical compound with the molecular formula C7H8FNO2S. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-((S-methylsulfonimidoyl)methyl)benzene can be synthesized through various synthetic routes. One common method involves the reaction of 1-fluoro-2-methylbenzene with methylsulfonyl chloride in the presence of a suitable base, such as triethylamine, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-((S-methylsulfonimidoyl)methyl)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Fluoro-2-((S-methylsulfonimidoyl)methyl)benzene has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: It has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Its applications extend to the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

1-Fluoro-2-((S-methylsulfonimidoyl)methyl)benzene can be compared with other similar compounds, such as 1-fluoro-3-((S-methylsulfonimidoyl)methyl)benzene and 1,4-difluoro-2-((S-methylsulfonimidoyl)methyl)benzene. These compounds share structural similarities but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 1-fluoro-3-((S-methylsulfonimidoyl)methyl)benzene

  • 1,4-difluoro-2-((S-methylsulfonimidoyl)methyl)benzene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(2-fluorophenyl)methyl-imino-methyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNOS/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFSQHQNVULZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CC1=CC=CC=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.